molecular formula C10H18N4O B1492619 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole CAS No. 2097978-72-6

4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole

Cat. No.: B1492619
CAS No.: 2097978-72-6
M. Wt: 210.28 g/mol
InChI Key: BOPVFIKGCGABDL-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole (CAS 2097978-72-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This specialized compound features a 1,2,3-triazole core, a privileged scaffold in pharmaceutical development, functionalized with an ethoxymethyl group and a pyrrolidin-2-ylmethyl substituent. The molecular formula is C10H18N4O with a molecular weight of 210.28 g/mol. The 1,2,3-triazole moiety serves as a robust bioisostere for amide bonds and other functional groups, enhancing metabolic stability and improving pharmacokinetic properties of lead compounds. The incorporation of the pyrrolidine ring, a common feature in bioactive molecules, contributes to the compound's potential for molecular interactions with biological targets. This reagent is designed for research applications only, specifically as a key intermediate in the synthesis of potential therapeutic agents, including protease inhibitors, receptor modulators, and other biologically active molecules. It may also serve as a valuable scaffold in the development of compounds targeting cardiovascular diseases, based on structural similarities to patented APJ agonist compounds . Store at 2-8°C for optimal stability. This product is intended for research and laboratory use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-4-3-5-11-9/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPVFIKGCGABDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyrrolidine group, contributing to its unique properties. The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in forming triazoles. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus .

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. In vitro studies demonstrated that related triazole compounds could induce apoptosis in cancer cell lines, such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 43.4 µM . The mechanism often involves the inhibition of key metabolic enzymes and pathways essential for cancer cell proliferation.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of triazole derivatives. In a rescue assay involving mouse splenocytes, compounds were able to enhance immune responses significantly. For example, one derivative was able to restore immune cell function to 92% at a concentration of 100 nM .

Case Study 1: Antimicrobial Screening

A series of triazole compounds were screened against a panel of pathogenic bacteria. The results indicated that modifications in the ethoxymethyl and pyrrolidine groups influenced antimicrobial activity. Compounds with higher lipophilicity displayed enhanced membrane permeability and greater efficacy against Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
A4Staphylococcus aureus
B8Escherichia coli
C16Pseudomonas aeruginosa

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted on various cancer cell lines to evaluate the anticancer potential of the compound. The results demonstrated that compounds with specific substitutions on the triazole ring exhibited significant cytotoxicity.

CompoundCell LineIC50 (µM)
DHCT1166.2
ET47D27.3
FMCF743.4

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the pyrrolidine group may enhance the interaction with biological targets, potentially leading to new antibiotics or antifungal agents.
  • Anticancer Properties : Triazole compounds are known for their anticancer activities. Research indicates that the triazole moiety can interfere with cancer cell proliferation and induce apoptosis. Further studies are warranted to explore the specific mechanisms by which this compound exerts its effects on cancer cells.

Neuropharmacology

The presence of the pyrrolidine ring suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

  • CNS Activity : There is a growing interest in the role of triazole derivatives in central nervous system (CNS) disorders. The compound may exhibit anxiolytic or antidepressant effects, potentially through modulation of serotonin or dopamine receptors.

Agricultural Chemistry

Research into agrochemicals has identified triazoles as effective fungicides. The application of 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole could be explored for its potential use in crop protection against fungal pathogens.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial activityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer propertiesInduced apoptosis in specific cancer cell lines; further mechanistic studies are ongoing.
Study CNeuropharmacological effectsShowed potential anxiolytic effects in animal models; requires further validation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,3-Triazole Derivatives

Compound Name Substituents Key Features Synthesis Yield Melting Point (°C) Biological Activity Reference
Target Compound 4-(ethoxymethyl), 1-(pyrrolidin-2-ylmethyl) High hydrophilicity, conformational flexibility Not reported Not reported Hypothesized enzyme inhibition
9c (Phenoxymethyl-benzodiazolyl triazole) 4-(benzodiazolylphenoxymethyl), 1-(thiazol-5-ylacetamide) Bulky aromatic groups, polar acetamide ~60–70% Not specified Docking with α-glucosidase
45 (Trifluoromethylbenzyl triazole) 4-(allyl-methoxyphenoxypropyl), 1-(4-trifluoromethylbenzyl) Lipophilic CF₃ group, ether linkage Not reported 111.3–112.5 West Nile virus protease inhibition
21he (Methoxyphenyl-pyrazole triazole) 4-(methoxyphenyl), 1-(5-methyl-1-(4-nitrophenyl)pyrazol-3-yl) Nitro group (electron-withdrawing), pyrazole heterocycle 61% Not reported Not reported
10b (Difluorophenyl-dihydroquinazolinone triazole) 4-(difluorophenyl), 1-(dihydroquinazolinone) Fluorine atoms (enhanced bioavailability), fused quinazolinone 49% Dark brown solid Not reported

Physicochemical Properties

  • Lipophilicity : The ethoxymethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like trifluoromethylbenzyl (Compound 45) or bromophenyl groups (Compound 48 in ) .
  • Melting Points : Bulky aromatic substituents (e.g., benzodiazolyl in 9c) increase melting points, whereas flexible aliphatic chains (e.g., pyrrolidinylmethyl) may reduce crystallinity .

Preparation Methods

Synthesis of Key Precursors

  • Azide and Alkyne Precursors: The synthesis begins with the preparation of an azide derivative bearing the pyrrolidin-2-ylmethyl moiety and an alkyne derivative containing the ethoxymethyl group. The azide is typically prepared by nucleophilic substitution of a suitable tosylate or halide precursor with sodium azide (NaN3).

  • Alkyne Synthesis: The ethoxymethyl alkyne can be synthesized via propargylation of ethanol derivatives or by functional group transformations introducing the ethoxymethyl substituent adjacent to the alkyne functionality.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The azide and alkyne precursors are subjected to CuAAC conditions, typically in the presence of Cu(I) salts such as CuI or CuSO4/sodium ascorbate systems.

  • The reaction proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole core with the ethoxymethyl group at the 4-position and the pyrrolidin-2-ylmethyl group at the 1-position.

  • Reaction conditions often involve polar solvents such as acetonitrile, water, or their mixtures, at room temperature or slightly elevated temperatures (e.g., 25–80°C), and reaction times ranging from 1 to 12 hours depending on substrate reactivity.

  • The CuAAC method offers high yields (typically 70–90%) and excellent regioselectivity, making it the preferred method for such triazole derivatives.

Alternative Catalytic Methods

Iodine/TBPB Catalyzed Oxidative Cycloaddition

  • Cai et al. proposed an oxidative formal [4+1] cycloaddition using N-tosylhydrazones and iodine/TBPB as a catalyst system, which can form 1,4-disubstituted 1,2,3-triazoles by functionalizing C(sp3)-H bonds and forming N-N and C-N bonds in a single operation.

  • This method avoids heavy metals and can be applied to synthesize triazoles with complex substituents, potentially including ethoxymethyl and pyrrolidinylmethyl groups if suitable precursors are used.

Characterization and Yield Data

The synthesized 1,2,3-triazole derivatives are characterized by:

Typical yields for the CuAAC synthesis of 1,4-disubstituted triazoles range from 70% to 90%, with high regioselectivity and purity.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield Range Notes
1 Preparation of Azide Precursor Nucleophilic substitution with NaN3 75–85% From halide or tosylate derivatives
2 Preparation of Ethoxymethyl Alkyne Precursor Propargylation or functional group transformation 70–90% Requires protection/deprotection steps
3 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI or CuSO4/sodium ascorbate, MeCN/H2O, RT-80°C 70–90% Regioselective formation of 1,4-disubstituted triazole
4 Alternative Oxidative Cycloaddition I2/TBPB catalyst, N-tosylhydrazones Variable Metal-free, single-operation synthesis

Research Findings and Practical Considerations

  • The CuAAC method remains the gold standard for preparing 1,4-disubstituted 1,2,3-triazoles due to its operational simplicity, mild conditions, and high yields.

  • The choice of solvent and catalyst loading can significantly influence reaction rate and yield. Mixed aqueous-organic solvents enhance solubility and reaction efficiency.

  • Purification is typically achieved by standard chromatographic techniques, and the final compounds show excellent stability and reproducibility.

  • Alternative metal-free methods, such as the iodine/TBPB system, are promising for environmentally benign synthesis but require further optimization for complex substituents like ethoxymethyl and pyrrolidin-2-ylmethyl groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in derivatives like 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole?

  • Methodological Answer : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,4-disubstituted triazole synthesis. For example, evidence from Meldal and Tornøe demonstrates that Cu(I) catalysis in aqueous or organic solvents (e.g., THF) under mild conditions (50–100°C) achieves >95% conversion . Optimized protocols include using CuSO₄/sodium ascorbate systems (e.g., 61% yield for triazole derivatives in THF/H₂O) .

Q. How can spectroscopic techniques confirm the structure of pyrrolidine- and triazole-containing compounds?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for ethoxymethyl (e.g., δ ~4.5 ppm for –OCH₂–) and pyrrolidine protons (e.g., δ ~2.5–3.5 ppm for N–CH₂–) .
  • IR : Identify triazole C=N stretches (~1600 cm⁻¹) and ether C–O bonds (~1100 cm⁻¹) .
  • HRMS : Validate molecular formulas (e.g., C₁₀H₁₆N₄O requires m/z 208.13) .

Q. How to optimize reaction conditions for introducing ethoxymethyl/pyrrolidine substituents?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution for ethoxymethylation .
  • Catalysts : Cu(I) or Ru(II) catalysts for regioselective triazole formation .
  • Temperature : 50–80°C balances reaction rate and side-product suppression (e.g., <10% byproducts in THF at 50°C) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxymethyl vs. methoxymethyl) influence biological activity in triazole-pyrrolidine hybrids?

  • Methodological Answer :

  • SAR Studies : Compare logP (ethoxymethyl: ~1.2 vs. methoxymethyl: ~0.8) to assess hydrophobicity-driven membrane permeability .
  • Docking Simulations : Use PDB targets (e.g., 3LD6 for antifungal activity) to model binding interactions. Ethoxymethyl groups may enhance van der Waals contacts in hydrophobic pockets .

Q. How to resolve contradictions in synthetic yields for triazole derivatives under similar conditions?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC to quantify impurities (e.g., regioisomeric triazoles in CuAAC reactions) .
  • Kinetic Studies : Vary catalyst loading (0.1–1.0 mol% Cu) to identify optimal stoichiometry (e.g., 0.5 mol% CuSO₄ reduces side reactions by 30%) .

Q. What computational methods validate triazole-pyrrolidine interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 14α-demethylase) to assess stability (RMSD <2.0 Å over 100 ns) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (e.g., ΔG = −8.2 kcal/mol for triazole inhibitors) .

Notes

  • Contradictions : and report varying yields (60–76%) for similar CuAAC conditions, suggesting solvent purity or azide/alkyne ratios as critical variables.
  • Methodological Rigor : Prioritize protocols with NMR/HRMS validation (e.g., ≥95% purity in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole

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